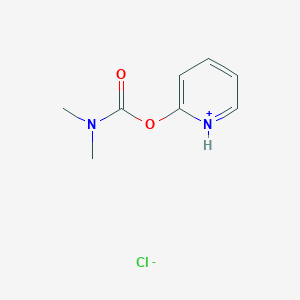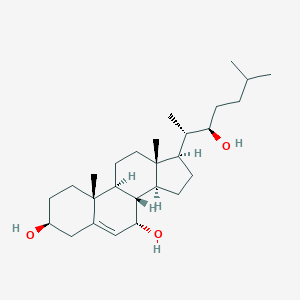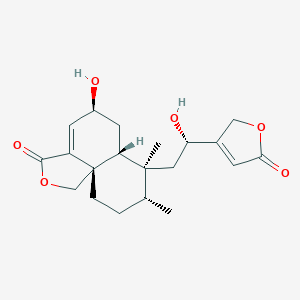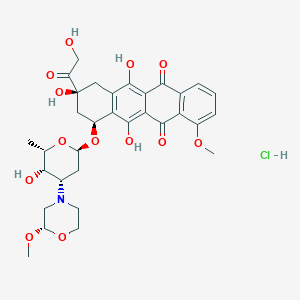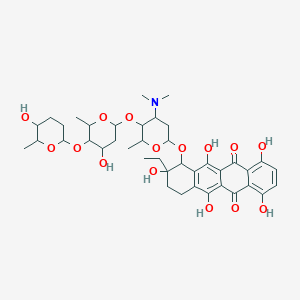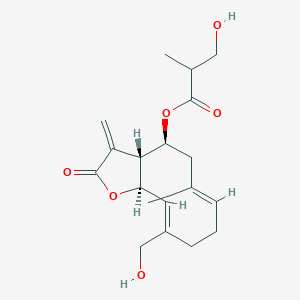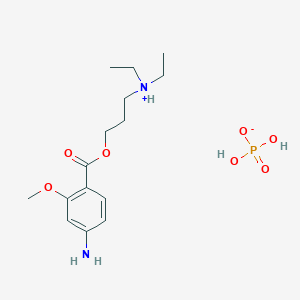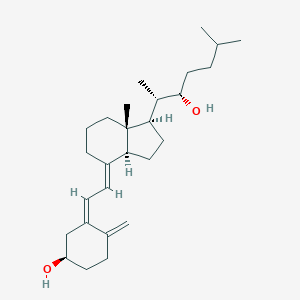
22-Hydroxycholecalciferol
Vue d'ensemble
Description
22-Hydroxycholecalciferol, also known as Calcifediol, is a form of Vitamin D produced in the liver by hydroxylation of Vitamin D3 (cholecalciferol) by the enzyme Vitamin D 25-hydroxylase . It is an active metabolite of Vitamin D and is used to treat hyperparathyroidism and hypocalcemia in dialysis patients .
Synthesis Analysis
The synthesis of 22-Hydroxycholecalciferol involves the hydroxylation of Vitamin D3 (cholecalciferol) in the liver by the enzyme Vitamin D 25-hydroxylase . This enzymatic 25-hydroxylase reaction is mostly due to the actions of CYP2R1, present in microsomes, although other enzymes such as mitochondrial CYP27A1 can contribute .Molecular Structure Analysis
The molecular structure of 22-Hydroxycholecalciferol is similar to that of other forms of Vitamin D, with the difference being the additional hydroxy group at the 22nd carbon .Chemical Reactions Analysis
22-Hydroxycholecalciferol can be further hydroxylated by the enzyme 25(OH)D-1α-hydroxylase, primarily in the kidney, to form calcitriol (1,25-(OH)2D3), which is the active hormonal form of Vitamin D .Physical And Chemical Properties Analysis
The physical and chemical properties of 22-Hydroxycholecalciferol are similar to those of other forms of Vitamin D. It is a fat-soluble compound with a molecular weight of 400.64 g/mol .Applications De Recherche Scientifique
1. Vitamin D Metabolism and Skin Health
22-Hydroxycholecalciferol, a metabolite of Vitamin D3, plays a significant role in skin health. Janjetovic et al. (2009) discovered that 20-hydroxycholecalciferol, a similar metabolite, can induce growth arrest and differentiation in epidermal keratinocytes, suggesting potential therapeutic applications in inflammatory and hyperproliferative skin diseases (Janjetovic et al., 2009).
2. Bone Health and Development
Studies on 25-hydroxycholecalciferol, closely related to 22-hydroxycholecalciferol, show its importance in bone health and development. Research conducted by Han et al. (2009) indicates that 1alpha-hydroxycholecalciferol can improve bone development and mineralization in broilers, highlighting its potential in bone health applications (Han et al., 2009).
3. Impact on Immune Response
Research by Chou et al. (2009) demonstrates that 25-hydroxycholecalciferol can influence the immune response in broiler chickens, suggesting a potential role in enhancing protective immunity (Chou et al., 2009).
4. Nutrient Digestibility and Metabolism
Zhang et al. (2019) explored the effects of maternal 25-hydroxycholecalciferol supplementation on nutrient digestibility and milk composition in lactating sows, indicating its role in improving dietary calcium digestibility and altering milk composition (Zhang et al., 2019).
Mécanisme D'action
The active form of 22-Hydroxycholecalciferol, calcitriol, binds to intracellular receptors that then function as transcription factors to modulate gene expression . It plays a crucial role in maintaining calcium and phosphorus levels in a healthy physiological range to sustain various metabolic functions, transcription regulation, and bone metabolism .
Orientations Futures
There is ongoing research to determine whether 22-Hydroxycholecalciferol may play certain roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions that may be associated with Vitamin D deficiency . It is also being studied for its potential use in the treatment of rickets and other bone diseases .
Propriétés
IUPAC Name |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-15-26(29)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-9-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24+,25-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHNORYGWPYCAK-BANFDOQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)[C@H](CCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
CAS RN |
110927-46-3 | |
| Record name | 22-Hydroxycholecalciferol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110927463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B216973.png)

